2-Bromo-5-(trifluoromethoxy)benzaldehyde 2-Bromo-5-(trifluoromethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 505084-61-7
VCID: VC21086572
InChI: InChI=1S/C8H4BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H
SMILES: C1=CC(=C(C=C1OC(F)(F)F)C=O)Br
Molecular Formula: C8H4BrF3O2
Molecular Weight: 269.01 g/mol

2-Bromo-5-(trifluoromethoxy)benzaldehyde

CAS No.: 505084-61-7

Cat. No.: VC21086572

Molecular Formula: C8H4BrF3O2

Molecular Weight: 269.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(trifluoromethoxy)benzaldehyde - 505084-61-7

Specification

CAS No. 505084-61-7
Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
IUPAC Name 2-bromo-5-(trifluoromethoxy)benzaldehyde
Standard InChI InChI=1S/C8H4BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H
Standard InChI Key LSMYXQXITTZTHX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)C=O)Br
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C=O)Br

Introduction

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of 2-Bromo-5-(trifluoromethyl)benzaldehyde are well-documented in chemical databases. This compound presents as a clear liquid ranging in color from colorless to light yellow or light orange . The compound is known to be air-sensitive, necessitating special storage conditions under inert gases such as nitrogen or argon .

The compound exhibits the following physical properties:

PropertyValueStatus
Physical StateClear liquidObserved
ColorColorless to light yellow/orangeObserved
Boiling Point239.1±35.0 °CPredicted
Density1.677±0.06 g/cm³Predicted
Refractive Index1.5090-1.5130 at 20°CMeasured

While these properties pertain specifically to 2-Bromo-5-(trifluoromethyl)benzaldehyde , the trifluoromethoxy derivative would likely have different physical characteristics due to the presence of the additional oxygen atom, which would affect intermolecular forces, polarity, and consequently properties such as boiling point and solubility.

Chemical Reactivity

2-Bromo-5-(trifluoromethyl)benzaldehyde contains multiple reactive sites that contribute to its chemical behavior:

  • The aldehyde group (-CHO) at position 1 is highly reactive toward nucleophiles and can participate in various condensation reactions.

  • The bromine atom at position 2 provides a site for metal-catalyzed coupling reactions, such as Suzuki, Stille, or Negishi couplings.

  • The trifluoromethyl group at position 5 imparts electron-withdrawing effects, influencing the reactivity of the aromatic ring.

The compound is sensitive to air, suggesting potential oxidation of the aldehyde group to the corresponding carboxylic acid under ambient conditions . This sensitivity necessitates storage under inert atmosphere.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde has been documented in chemical literature. One established method involves the reduction of 2-bromo-5-trifluoromethyl-benzonitrile using diisobutylaluminium hydride (DIBAL-H) .

The synthetic procedure involves:

  • Dissolution of 2-bromo-5-trifluoromethyl-benzonitrile (2.6 g, 10.4 mmol) in toluene (20 mL) at -78°C.

  • Addition of diisobutylaluminium hydride (21 mL, 21 mmol, 1.0 M in toluene) cooled to -78°C.

  • Stirring the solution at -78 to -50°C for 2 hours.

  • Addition of water (5 mL) slowly, allowing the reaction to warm to room temperature.

  • Adjustment of the mixture to pH 10 with NaOH.

  • Extraction with dichloromethane, washing with saturated sodium bicarbonate and brine.

  • Drying over sodium sulfate and concentration.

  • Purification by flash chromatography (hexanes/ether 90:10).

This procedure yields 2-Bromo-5-(trifluoromethyl)benzaldehyde (2.0 g, 76%) as a dark solid .

SpecificationValue
Appearance (Color)Clear colorless to pale yellow
Assay (GC)≥96.0%
Refractive Index1.5090-1.5130 @ 20°C
Free acid (titration)<3.5%
IdentificationConforms to FTIR

These specifications apply to the commercial product available from Thermo Scientific .

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